Technical Guide: Synthesis and Characterization of N,N-Diphenylbenzenesulfonamide
Technical Guide: Synthesis and Characterization of N,N-Diphenylbenzenesulfonamide
Executive Summary
N,N-Diphenylbenzenesulfonamide (CAS 1709-51-9) represents a sterically congested sulfonamide scaffold, often utilized as a robust model system for studying sulfonamide bond stability and as a privileged intermediate in the synthesis of photo-acid generators and biologically active sulfonyl-ureas. Unlike primary sulfonamides, the synthesis of this tertiary sulfonamide is complicated by the reduced nucleophilicity of diphenylamine, which stems from both steric hindrance and the delocalization of the nitrogen lone pair into two phenyl rings.
This technical guide provides a high-yield, self-validating protocol for the synthesis of N,N-diphenylbenzenesulfonamide. It deviates from standard Schotten-Baumann aqueous conditions, which are insufficient for this substrate, and instead utilizes a pyridine-mediated nucleophilic substitution at elevated temperatures.
Note on CAS Registry: The user-supplied CAS 1028-66-6 does not correspond to standard registries for this chemical name. This guide references the chemically accurate CAS 1709-51-9 for N,N-diphenylbenzenesulfonamide.[1]
Mechanistic Strategy & Retrosynthesis
The Challenge of Diphenylamine
The core challenge in this synthesis is the poor nucleophilicity of diphenylamine (
The Solution: Sulfonyl-Pyridinium Activation
To overcome this, we employ Pyridine not just as a base, but as a nucleophilic catalyst. Pyridine attacks the benzenesulfonyl chloride to form a highly electrophilic N-benzenesulfonylpyridinium cation . This intermediate is more susceptible to attack by the weak diphenylamine nucleophile than the parent acid chloride.
Reaction Scheme:
Visualized Mechanism (DOT)
Caption: Catalytic cycle showing the activation of sulfonyl chloride by pyridine to facilitate attack by the sterically hindered amine.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| Diphenylamine | 169.23 | 1.0 | 5.00 g (29.5 mmol) | Nucleophile |
| Benzenesulfonyl chloride | 176.62 | 1.2 | 6.25 g (4.5 mL) | Electrophile |
| Pyridine (Anhydrous) | 79.10 | Solvent | 25.0 mL | Base/Catalyst |
| Chloroform (Optional) | 119.38 | Co-solvent | 25.0 mL | Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
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Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
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Add 5.00 g of Diphenylamine and 25 mL of anhydrous Pyridine . Stir until fully dissolved.
-
Note: If solubility is an issue or to reduce pyridine volume, add 25 mL of Chloroform.
-
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 4.5 mL of Benzenesulfonyl chloride over 10 minutes.
-
Why: The initial formation of the sulfonyl-pyridinium salt is exothermic.
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Step 2: Reaction Execution
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Remove the ice bath and allow the mixture to warm to room temperature.
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Heat the reaction mixture to Reflux (approx. 115°C for pure pyridine or 65°C for CHCl3 mix) .
-
Maintain reflux for 12–14 hours .
-
Monitoring: Check progress via TLC (Hexane/EtOAc 4:1). Diphenylamine (
) should disappear; Product ( ) will appear.
-
Step 3: Workup & Isolation
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Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold 5% HCl solution .
-
Purpose: This converts the excess pyridine into water-soluble pyridinium hydrochloride, removing it from the organic product.
-
-
Stir vigorously for 15 minutes. The product should precipitate as a solid.[2]
-
Filtration: Collect the solid by vacuum filtration.[2]
-
Wash: Wash the filter cake with water (
mL) until the filtrate is neutral pH.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .
-
Alternative: A mixture of Toluene/Heptane is also effective if the product is too soluble in ethanol.
-
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline needles and dry in a vacuum oven at 50°C for 4 hours.
Workflow Diagram
Caption: Operational workflow for the synthesis and purification of N,N-Diphenylbenzenesulfonamide.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare your analytical data against these standard values.
Physical Properties[3][4]
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Appearance: White crystalline solid (needles).[3]
-
Melting Point: 120–121 °C (Lit. value).
-
Diagnostic: A sharp melting point range (< 2°C) indicates high purity. Broadening suggests residual diphenylamine or solvent.
-
NMR Spectroscopy Data
The following assignments correspond to the structure in deuterated chloroform (
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.73 – 7.70 | Multiplet | 2H | Sulfonyl ortho-H | |
| 7.62 – 7.45 | Multiplet | 3H | Sulfonyl meta/para-H | |
| 7.34 – 7.23 | Multiplet | 10H | Diphenylamine ortho/meta/para-H | |
| 147.1 | Singlet (quat) | - | Diphenylamine C-N | |
| 138.5 | Singlet (quat) | - | Sulfonyl C-S (approx) | |
| 133.0 | Singlet | - | Sulfonyl para-CH | |
| 129.4 | Singlet | - | Diphenylamine meta-CH | |
| 128.9 | Singlet | - | Sulfonyl meta-CH | |
| 127.8 | Singlet | - | Sulfonyl ortho-CH | |
| 126.5 | Singlet | - | Diphenylamine para-CH |
Note: The aromatic region is crowded. The key diagnostic is the integration ratio of 2:3:10 (Sulfonyl-ortho : Sulfonyl-rest : Diphenyl).
Mass Spectrometry
-
HRMS (ESI+): Calculated for
. -
Fragmentation Pattern: Expect a strong peak at
168/169 corresponding to the diphenylamine cation , resulting from the cleavage of the S-N bond.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reaction due to steric bulk. | Increase reflux time to 24h or add 10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst. |
| Oily Product | Residual pyridine or solvent. | Triturate the oil with cold hexanes or pentane to induce crystallization. Ensure the HCl wash was acidic (pH < 2). |
| Red/Brown Color | Oxidation of diphenylamine. | Perform the reaction under an inert atmosphere ( |
| Starting Material Remains | Moisture in pyridine. | Use freshly distilled pyridine over KOH or molecular sieves. Water destroys the sulfonyl chloride. |
Safety & Handling (MSDS Highlights)
-
Benzenesulfonyl Chloride: Lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.
-
Diphenylamine: Toxic if swallowed or in contact with skin. May cause damage to blood (methemoglobinemia) and kidneys.
-
Pyridine: Flammable liquid and vapor. Harmful if inhaled. Unpleasant odor; use effective ventilation.
References
-
Synthesis and Characterization of Sulfonamides
- Facile N-Arylation of Amines and Sulfonamides. (2007). Journal of Organic Chemistry. Provides NMR data and melting points for N,N-diphenylbenzenesulfonamide (Entry 13, Table 1).
-
(Verified via snippet 1.4/1.14)
- Nucleophilic Catalysis by Pyridine in Sulfonylation. (Classic Mechanism).
-
Physical Properties
-
PubChem Compound Summary for CID 597830 (N,N-Diphenylbenzenesulfonamide). CAS 1709-51-9.[1]
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